3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
Properties
CAS No. |
617698-16-5 |
|---|---|
Molecular Formula |
C21H17BrN2O2S2 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17BrN2O2S2/c1-2-10-23-16-9-8-14(22)11-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3/b18-17- |
InChI Key |
DJUNLIWXBXEPGD-ZCXUNETKSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Biological Activity
3-Benzyl-5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's unique structure, which incorporates both indole and thiazolidine moieties, suggests a multifaceted mechanism of action that warrants detailed investigation.
Chemical Structure
The compound's molecular formula is , with a complex arrangement that contributes to its biological properties. The presence of bromine and the thioxothiazolidinone framework are critical for its activity.
Biological Activity Overview
Research into the biological activity of this compound primarily focuses on its anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The mechanism appears to involve the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
-
In Vitro Studies :
- Cell Lines Tested : The compound was tested against MCF-7 and A-549 cell lines.
- IC50 Values :
VEGFR-2 Inhibition
The compound also exhibits inhibitory effects on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth:
- IC50 Values : Compounds derived from similar scaffolds have shown IC50 values as low as 0.503 µM against VEGFR-2, indicating potential for therapeutic applications in antiangiogenic strategies .
Case Studies
A recent case study highlighted the efficacy of thiazolidinone derivatives similar to our compound in targeting cancer cells while minimizing toxicity to normal cells:
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences among related compounds:
Key Observations :
- Core Variations: The target compound shares the 2-thioxothiazolidin-4-one core with D6 and the chlorobenzylidene analog , whereas others (e.g., 4a, Compound 3) utilize imidazolidinone scaffolds.
- Substituent Effects: The bromo-indolinone substituent in the target compound is distinct from simpler benzylidene (e.g., 4-chloro in ) or heterocyclic (e.g., indole in ) groups.
Key Observations :
Physicochemical Properties
Melting points and solubility are influenced by substituent polarity and molecular symmetry:
Key Observations :
- Bromo and propyl groups in the target compound likely increase molecular weight and reduce solubility compared to non-halogenated analogs.
- Higher melting points (e.g., 280–281°C for Compound 11 ) correlate with extended conjugation and rigid structures.
Preparation Methods
Preparation of 5-Bromoindolin-2-One Derivatives
The 5-bromoindolin-2-one subunit is synthesized via bromination of isatin derivatives. A patent-pending method employs 4-bromo-2,6-dichloroaniline as a precursor, undergoing diazotization and Sandmeyer-type bromination at 0–10°C to achieve >95% purity. Alternative routes utilize 5-bromoindoline-2,3-dione (CAS 87-48-9), which undergoes reductive amination with propylamine in ethanol/piperidine to yield 1-propyl-5-bromoindolin-2-one.
Thiazolidinone Ring Formation
The thiazolidin-4-one scaffold is constructed via cyclocondensation of benzylamine with thiocarbonyl precursors:
-
Benzohydrazide (CAS 613-94-5) reacts with CS in basic media to form 3-benzyl-2-thioxothiazolidin-4-one.
-
Diphenylphosphoryl azide facilitates carbonyl activation, enabling cyclization at 60°C in toluene with 79.94% yield.
Key Synthetic Routes
One-Pot Cyclocondensation Strategy
A high-yielding protocol combines 1-propyl-5-bromoindolin-2-one with 3-benzyl-2-thioxothiazolidin-4-one precursors:
This route achieves an overall yield of 22% after chromatographic purification.
Bromination Post-Functionalization
Late-stage bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the C5-bromo substituent with 85% efficiency. However, this method risks over-bromination and requires rigorous temperature control.
Reaction Mechanism and Stereochemical Considerations
Thiazolidinone Cyclization
The thioxothiazolidinone ring forms via nucleophilic attack of the benzylamine nitrogen on a thiocarbonyl electrophile, followed by intramolecular cyclization (Figure 1). Piperidine catalyzes enolization, stabilizing the transition state and favoring Z-configuration.
Indole Bromination
Electrophilic aromatic substitution (EAS) at the indole C5 position proceeds via a bromonium ion intermediate. Electron-donating groups (e.g., propyl) para to the reaction site direct bromination regioselectively.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves a multi-step process:
- Step 1 : Bromination of 2-oxo-1H-indole to yield 5-bromo-2-oxo-1H-indole.
- Step 2 : Knoevenagel condensation of the brominated indole with a thiazolidinone precursor (e.g., 3-benzyl-2-thioxothiazolidin-4-one) under reflux in ethanol or methanol, using a base like piperidine to facilitate conjugation .
- Purification : Recrystallization or column chromatography ensures high purity.
Basic: Which spectroscopic techniques validate the compound’s structure?
Answer:
- NMR Spectroscopy : Confirms the presence of the indole (δ 10-12 ppm for NH protons) and thiazolidinone (C=O at ~170 ppm in NMR). The Z-configuration of the exocyclic double bond is verified via NOESY .
- Mass Spectrometry (MS) : Provides molecular ion peaks matching the theoretical molecular weight (e.g., [M+H] at 469.3 g/mol) .
- IR Spectroscopy : Identifies thioxo (C=S, ~1200 cm) and carbonyl (C=O, ~1650 cm) stretches .
Advanced: How can reaction conditions be optimized for higher yields in the Knoevenagel step?
Answer:
- Solvent Optimization : Replacing ethanol with DMF or THF improves solubility of aromatic intermediates .
- Catalyst Screening : Using DBU (1,8-diazabicycloundec-7-ene) instead of piperidine enhances reaction rates .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .
- In-line Monitoring : TLC or HPLC tracks intermediate formation, minimizing by-products .
Advanced: How to resolve contradictions in reported biological activity (e.g., varying IC50_{50}50 values)?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for purity (>95% by HPLC) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromine position, benzyl groups) to isolate pharmacophores .
- Target Validation : Employ siRNA knockdowns to confirm enzyme targets (e.g., kinase inhibition) .
Basic: What are the primary biological targets of this compound?
Answer:
- Enzyme Inhibition : Targets kinases (e.g., EGFR) and oxidoreductases via the thiazolidinone-thioxo moiety .
- DNA Interaction : The brominated indole intercalates with DNA, inducing apoptosis in cancer cells .
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis through thiol-mediated mechanisms .
Advanced: What computational methods support mechanistic studies?
Answer:
- Molecular Docking : AutoDock Vina predicts binding affinities to proteins (e.g., PDB: 1M17) .
- DFT Calculations : Models electron density distribution to explain reactivity at the exocyclic double bond .
- MD Simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .
Basic: How is the Z-configuration of the exocyclic double bond confirmed?
Answer:
- X-ray Crystallography : Definitive proof via crystal structure analysis (e.g., bond angles < 180°) .
- NOESY NMR : Correlates spatial proximity of benzyl protons and indole NH, confirming the Z-isomer .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate groups at the indole N-H position .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Co-solvent Systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
Basic: What are common degradation pathways under physiological conditions?
Answer:
- Hydrolysis : Thiazolidinone ring opens at pH > 7.5, forming thiol and urea derivatives .
- Oxidation : Sulfur in the thioxo group oxidizes to sulfoxide/sulfone, reducing bioactivity .
- Photodegradation : Bromine substituent increases susceptibility to UV-induced cleavage .
Advanced: How to design analogs to mitigate toxicity while retaining activity?
Answer:
- Isosteric Replacement : Substitute bromine with CF to reduce off-target DNA damage .
- Scaffold Hopping : Replace the indole with a quinoline moiety to lower hepatotoxicity .
- Metabolic Profiling : Use LC-MS to identify toxic metabolites and modify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
